(S)-1-(Boc)azepane-2-carboxylic acid
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Description
“(S)-1-(Boc)azepane-2-carboxylic acid” is a chemical compound with the CAS Number: 155905-76-3 . Its molecular formula is C12H21NO4 .
Molecular Structure Analysis
The molecular weight of “(S)-1-(Boc)azepane-2-carboxylic acid” is 243.30 g/mol . The InChI representation of its structure isInChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-8-6-4-5-7-9(13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1
. Physical And Chemical Properties Analysis
“(S)-1-(Boc)azepane-2-carboxylic acid” has a molecular weight of 243.30 g/mol . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . The compound also has a rotatable bond count of 3 .Scientific Research Applications
Synthesis of Novel Compounds
Research into the synthesis of N-Boc-1,2,3,5-tetrahydro spiro [benzo [c] azepine-4,2-piperidine] utilized 1-Boc-piperidine-2-carboxylic acid methyl ester as a key starting material, showcasing its role in creating complex molecular structures through nucleophilic substitution, cyano-reduction, and cyclization reactions (Wang Qian-y, 2015).
Catalysis and Enzymatic Reactions
The compound has been pivotal in developing enantioselective synthesis techniques for creating azepane-type N-heterocycles. This is achieved through asymmetric intramolecular dehydrative N-allylation, facilitated by CpRu complexes, to produce α-alkenyl pyrrolidine-, piperidine-, and azepane-type N-heterocycles with high enantiomer ratios, demonstrating its utility in the precise construction of chiral molecules (T. Seki, Shinji Tanaka, M. Kitamura, 2012).
Advanced Organic Synthesis Techniques
(S)-1-(Boc)azepane-2-carboxylic acid also contributes to advanced organic synthesis techniques, such as the lithiation–substitution of N-Boc-2-phenylazepane. This process involves the preparation of 2,2-disubstituted azepanes from N-tert-butoxy(N-Boc)-2-phenylazepane, utilizing butyllithium and electrophilic quench. The study provided insights into the reaction mechanisms and kinetics, highlighting the compound's versatility in synthetic chemistry applications (Tahani Aeyad, Jason D. Williams, A. Meijer, I. Coldham, 2017).
Structural and Conformational Studies
The structural analysis of molecules related to (S)-1-(Boc)azepane-2-carboxylic acid has led to insights into the conformational behavior of complex molecules. For instance, the crystal structure of a related compound provided detailed information on the molecule's spatial arrangement, aiding in the understanding of its interactions and reactivity (F. Toze, D. S. Poplevin, F. Zubkov, E. Nikitina, Ciara Porras, V. Khrustalev, 2015).
properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-8-6-4-5-7-9(13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMVFOKQLCHCPK-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCCC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCCC[C@H]1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(Boc)azepane-2-carboxylic acid |
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